molecular formula C13H11FN2 B11891847 7-Fluoro-2-(pyridin-4-yl)indoline

7-Fluoro-2-(pyridin-4-yl)indoline

Cat. No.: B11891847
M. Wt: 214.24 g/mol
InChI Key: AWNIDFUJKCHLPJ-UHFFFAOYSA-N
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Description

7-Fluoro-2-(pyridin-4-yl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a fluorine atom and a pyridine ring to the indoline structure enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(pyridin-4-yl)indoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-fluoroindole and 4-bromopyridine.

    Coupling Reaction: A palladium-catalyzed coupling reaction is employed to attach the pyridine ring to the indole nucleus. This reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate and a solvent like dimethylformamide.

    Cyclization: The intermediate product undergoes cyclization to form the indoline structure. This step may involve the use of a Lewis acid catalyst and elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(pyridin-4-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indoline derivatives.

Scientific Research Applications

7-Fluoro-2-(pyridin-4-yl)indoline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroindole: A simpler analog with similar chemical properties but lacking the pyridine ring.

    2-(Pyridin-4-yl)indoline: Similar structure but without the fluorine atom.

    Fluorinated Indoles: A broader class of compounds with varying degrees of fluorination and different substituents.

Uniqueness

7-Fluoro-2-(pyridin-4-yl)indoline is unique due to the presence of both the fluorine atom and the pyridine ring, which confer distinct chemical and biological properties. The combination of these features enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H11FN2

Molecular Weight

214.24 g/mol

IUPAC Name

7-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H11FN2/c14-11-3-1-2-10-8-12(16-13(10)11)9-4-6-15-7-5-9/h1-7,12,16H,8H2

InChI Key

AWNIDFUJKCHLPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC=C2F)C3=CC=NC=C3

Origin of Product

United States

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